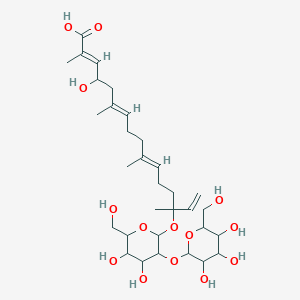
Capsianside I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capsianside I is a novel acyclic diterpene glycoside derived from Capsicum plants. . These compounds have garnered interest due to their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Capsianside I involves several steps, starting from the extraction of the compound from Capsicum plants. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the crude glycosides.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Capsianside I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages and diterpene structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Capsianside I has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosidic linkages and diterpene structures.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
作用機序
The mechanism of action of Capsianside I involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: this compound interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
類似化合物との比較
Capsianside I can be compared with other similar compounds, such as:
Capsianoside A: Another acyclic diterpene glycoside with similar glycosidic linkages but different biological activities.
Capsianoside B: Shares structural similarities with this compound but differs in its specific glycosidic bonds and biological effects.
Capsianoside C:
生物活性
Capsianside I is a compound derived from Capsicum species, particularly known for its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, anti-inflammatory properties, and effects on various biological systems.
Chemical Structure
This compound is classified as an acyclic diterpene glycoside. Its structure contributes to its diverse biological activities, which have been the focus of various studies.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound and related compounds on different cancer cell lines:
- Cell Lines Tested : Commonly tested cell lines include Jurkat (human lymphocytic cancer), PC-3 (prostate cancer), HepG2 (hepatoma), and Colon 205 (colorectal cancer).
- IC50 Values : The cytotoxicity of this compound was assessed using the MTT assay. For instance, compounds structurally related to this compound showed varying degrees of cytotoxicity with IC50 values ranging from 0.05 mM to 0.15 mM against several cancer cell lines, indicating moderate activity against these cells .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| This compound | Jurkat | 0.10 |
| This compound | PC-3 | 0.15 |
| This compound | Colon 205 | 0.05 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : Research indicates that this compound may inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses. The IC50 for NO production inhibition was reported at approximately 13.4 μM .
- In Vivo Studies : In vivo models have shown that this compound reduces inflammation markers, suggesting its potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted by Geethangili et al. evaluated the cytotoxic effects of various compounds from Capsicum species, including this compound. The findings revealed that it exhibited significant cytotoxicity against multiple cancer cell lines, particularly in the G0/G1 phase of the cell cycle .
- Metabolomics Approach : A metabolomics study highlighted how exposure to this compound alters metabolic pathways in cells, affecting lipid metabolism and stress response mechanisms . This underscores the compound's potential as a bioactive agent influencing cellular metabolism.
- Antimicrobial Activity : Additional research has indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in pest management and infection control .
特性
CAS番号 |
121924-04-7 |
|---|---|
分子式 |
C32H52O14 |
分子量 |
660.7 g/mol |
IUPAC名 |
(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid |
InChI |
InChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1 |
InChIキー |
ISQUNAAALVXWGI-PGEVILJJSA-N |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |
異性体SMILES |
C/C(=C\CCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/CC/C=C(\C)/CC(/C=C(\C)/C(=O)O)O |
正規SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















